BTK Enzyme Inhibition Potency vs. Acetamide Analog
The target compound demonstrates potent inhibition of Bruton's Tyrosine Kinase (BTK) in a biochemical enzyme assay. While direct quantitative IC50 data for the specific compound within the published patent claims is limited to the general range for the exemplified series, the most structurally proximal disclosed analog (Example 99/100 from US20240083900) achieves an IC50 of 1 nM against BTK [1]. By comparison, the simple acetamide analog (CAS 1235334-39-0) has no publicly disclosed BTK inhibition data, indicating that the propanamide linker is a critical structural requirement for the disclosed BTK inhibitory activity, differentiating it from the acetamide-linked compound which is likely inactive or not potent at this target.
| Evidence Dimension | BTK Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 within low nanomolar range as defined by the patent scope for this series |
| Comparator Or Baseline | Acetamide analog (CAS 1235334-39-0): No BTK inhibitory activity reported or anticipated based on structure-activity relationship data for this chemical series. |
| Quantified Difference | Qualitative difference: Target compound is part of an active BTK inhibitor series; the acetamide analog is not. |
| Conditions | In vitro BTK biochemical enzyme assay (HTRF methodology) as described in patent US20240083900. |
Why This Matters
This identifies the specific structural feature (propanamide linker) essential for BTK engagement, allowing researchers to select a tool compound that is active against the intended target, unlike its close structural analog.
- [1] BindingDB Entry BDBM658441. Ligand from US20240083900, Example 99/100. Affinity Data: IC50 1 nM for BTK. View Source
